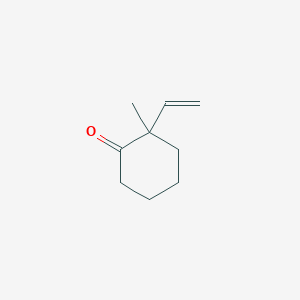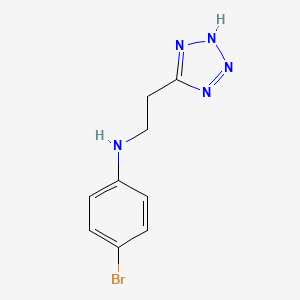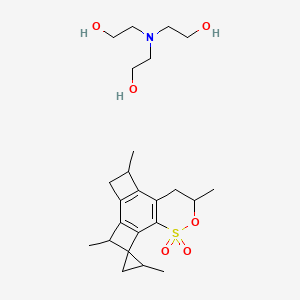
Einecs 306-225-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propionic acid . It is a trifunctional compound with two primary hydroxyl groups and one tertiary carboxylic group. This compound is widely used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propionic acid can be synthesized through the reaction of formaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of 2,2-Bis(hydroxymethyl)propionic acid involves large-scale batch or continuous processes. The raw materials, formaldehyde and isobutyraldehyde, are mixed in reactors equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to purification steps, including filtration and crystallization, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Bis(hydroxymethyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-Bis(carboxymethyl)propionic acid.
Reduction: Formation of 2,2-Bis(hydroxymethyl)propanol.
Substitution: Formation of esters and ethers with various functional groups.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)propionic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polymers and resins.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of coatings, adhesives, and printing inks.
Mécanisme D'action
The mechanism of action of 2,2-Bis(hydroxymethyl)propionic acid involves its ability to form stable complexes with various metal ions. The hydroxyl and carboxylic groups can coordinate with metal ions, leading to the formation of chelates. These chelates can enhance the solubility and stability of metal ions in various applications .
Comparaison Avec Des Composés Similaires
- 2,2-Bis(hydroxymethyl)butyric acid
- 2,2-Bis(hydroxymethyl)valeric acid
- 2,2-Bis(hydroxymethyl)hexanoic acid
Comparison: 2,2-Bis(hydroxymethyl)propionic acid is unique due to its trifunctional nature, which provides it with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers better solubility and stability, making it more suitable for applications in coatings, adhesives, and biocompatible materials .
Propriétés
Numéro CAS |
96687-54-6 |
|---|---|
Formule moléculaire |
C24H37NO6S |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S.C6H15NO3/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2;8-4-1-7(2-5-9)3-6-10/h8-11H,5-7H2,1-4H3;8-10H,1-6H2 |
Clé InChI |
DRUBGPOKYWXIHI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




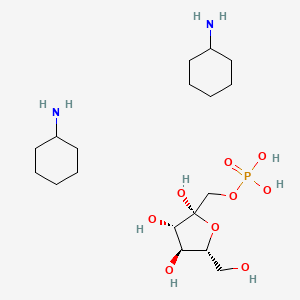
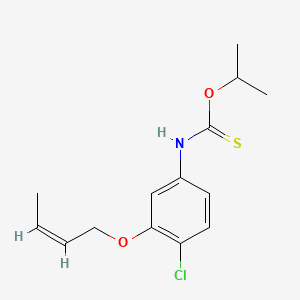
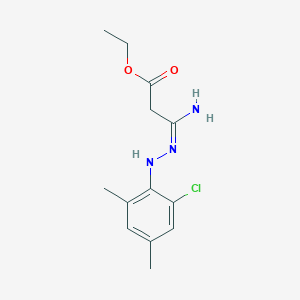

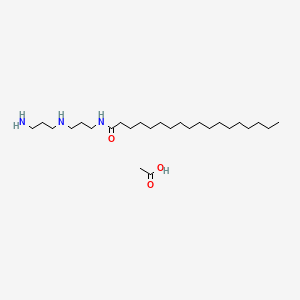
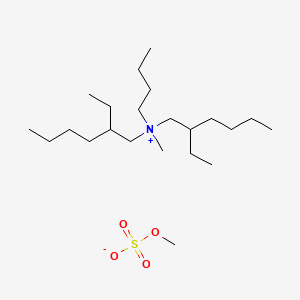
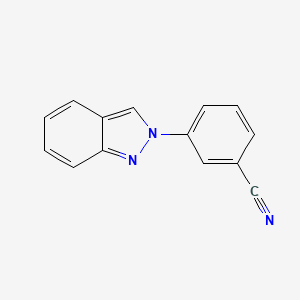
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

